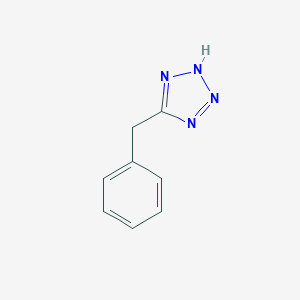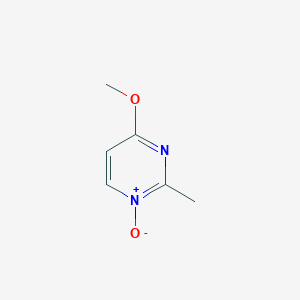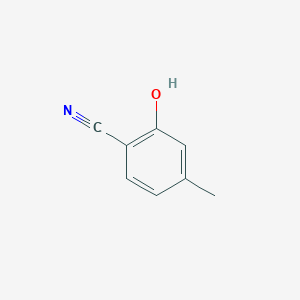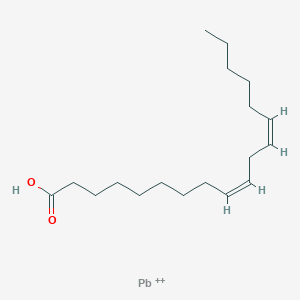
9,12-Octadecadienoic acid (9Z,12Z)-, lead salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CD38 inhibitor 2 is a small molecule inhibitor that targets the enzyme CD38, which is a multifunctional ecto-enzyme involved in the metabolism of nicotinamide adenine dinucleotide (NAD+). CD38 plays a crucial role in various physiological processes, including calcium signaling, cell adhesion, and immune response modulation. Inhibiting CD38 has therapeutic potential in treating diseases such as multiple myeloma, chronic lymphocytic leukemia, and other conditions where CD38 is overexpressed .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CD38 inhibitor 2 typically involves the preparation of N1-inosine 5′-monophosphate derivatives. One common synthetic route starts with adenine, which undergoes a series of reactions to form the N1-IMP scaffold. The key steps include:
N-glycosylation: Adenine is glycosylated to form inosine.
Phosphorylation: Inosine is phosphorylated to produce inosine monophosphate.
Substitution: Various substituents are introduced at the 8-position of the inosine ring to enhance inhibitory activity.
Industrial Production Methods
Industrial production of CD38 inhibitor 2 involves optimizing the synthetic route for large-scale production. This includes using high-yielding reactions, cost-effective reagents, and scalable purification techniques. The process is designed to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
CD38 inhibitor 2 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the inhibitor.
Substitution: Substitution reactions are used to introduce different substituents at specific positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substituents: Various alkyl and aryl halides for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of CD38 inhibitor 2 with modified functional groups, which can enhance or alter its inhibitory activity .
Scientific Research Applications
CD38 inhibitor 2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the enzymatic activity of CD38 and its role in NAD+ metabolism.
Biology: Helps in understanding the role of CD38 in immune cell function and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating multiple myeloma, chronic lymphocytic leukemia, and other cancers where CD38 is overexpressed.
Industry: Potential use in developing new therapeutic agents and diagnostic tools
Mechanism of Action
CD38 inhibitor 2 exerts its effects by binding to the active site of the CD38 enzyme, thereby inhibiting its enzymatic activity. This inhibition prevents the conversion of NAD+ to cyclic adenosine diphosphate ribose (cADPR) and other metabolites, which are involved in calcium signaling and other cellular processes. By blocking CD38 activity, the inhibitor can modulate immune responses and reduce the proliferation of cancer cells .
Comparison with Similar Compounds
CD38 inhibitor 2 is unique compared to other similar compounds due to its specific binding affinity and inhibitory potency. Similar compounds include:
Daratumumab: A monoclonal antibody targeting CD38, used in the treatment of multiple myeloma.
Isatuximab: Another monoclonal antibody with a similar target but different binding properties.
Flavonoid-based inhibitors: These compounds also inhibit CD38 but have different chemical structures and mechanisms of action .
CD38 inhibitor 2 stands out due to its small molecule nature, which allows for easier synthesis, modification, and potential oral administration compared to monoclonal antibodies .
Properties
CAS No. |
16996-51-3 |
|---|---|
Molecular Formula |
C18H32O2Pb |
Molecular Weight |
487 g/mol |
IUPAC Name |
lead(2+);(9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C18H32O2.Pb/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);/b7-6-,10-9-; |
InChI Key |
BVEWVXPJYABCLS-NBTZWHCOSA-N |
SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)O.[Pb+2] |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)O.[Pb] |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)O.[Pb] |
Key on ui other cas no. |
16996-51-3 |
Pictograms |
Irritant; Health Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



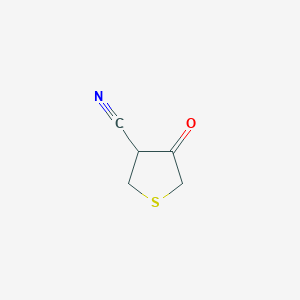
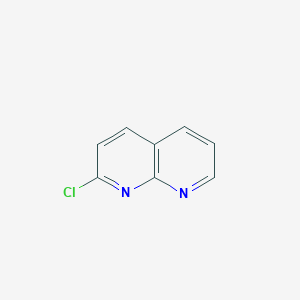
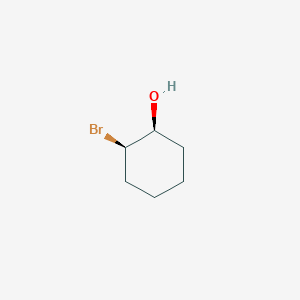
![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-3,8-dihydropurin-6-one](/img/structure/B101971.png)
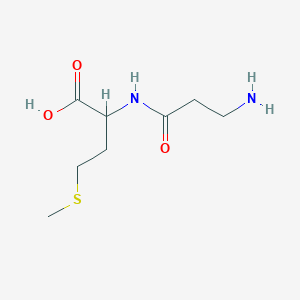
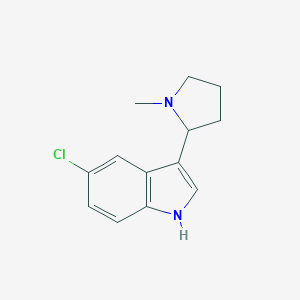
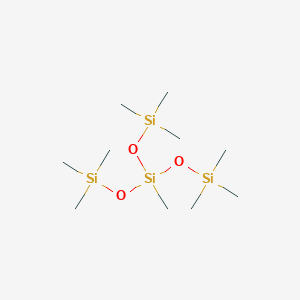
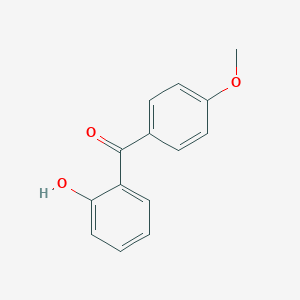
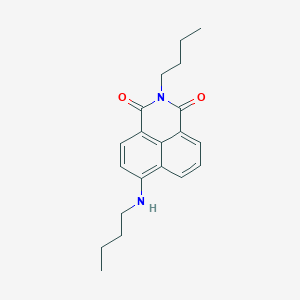
![4-[(Ethoxycarbonyl)oxy]benzoic acid](/img/structure/B101982.png)
